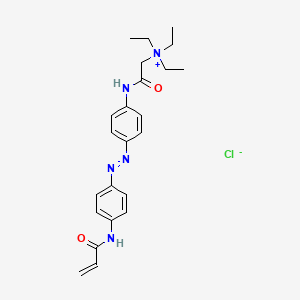

Naloxone fluorescein acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

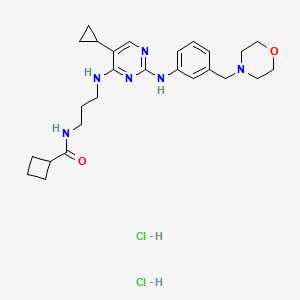

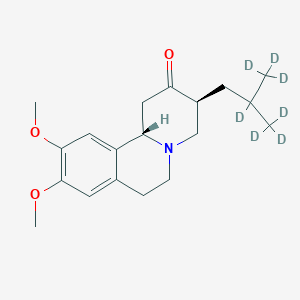

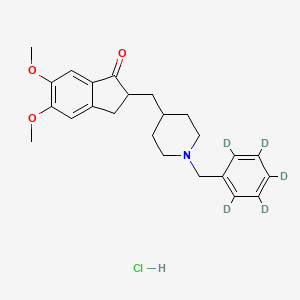

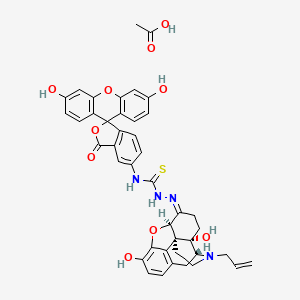

Fluorescent opioid antagonist; fluorescent-derivative of naloxone. Excitationemission λ ~ 492517 nm at pH 10.

科学的研究の応用

1. Naloxone as an Ideal Antidote for Opioids

Naloxone, including forms like Naloxone fluorescein acetate, is known for its specificity as an opioid antagonist. It competitively binds at opioid receptors, reversing the effects of opioids like morphine and heroin. This makes it an essential tool in managing opioid overdose cases (Sivilotti, 2016).

2. Analgesic Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)

Studies have shown that naloxone can modulate the antinociceptive effects of SSRIs, suggesting a complex interplay between opioid and serotoninergic pathways in pain modulation. This opens avenues for using naloxone in understanding and possibly enhancing SSRI-induced analgesia (Singh et al., 2001).

3. Novel Approaches in Treating Opioid Overdose

Emerging research is exploring new ways of treating opioid overdose beyond traditional naloxone use. This includes alternative administration routes and formulations, which could offer more effective responses to opioid toxicity, especially in the context of synthetic opioids like fentanyl (France et al., 2020).

4. Fluorescein-Labeled Naloxone for Opioid Receptor Studies

Fluorescein-labeled naloxone has been used in scientific studies to visualize opioid receptor binding in live cells, providing valuable insights into receptor dynamics and drug interactions. This application is crucial for understanding opioid receptor pharmacology and developing targeted therapies (Madsen et al., 2000).

5. Naloxone's Role in Pain Management Research

Naloxone's interaction with various pain models indicates its potential in pain management research. Its ability to modify analgesic responses in different pain models can provide insights into the mechanisms of pain and the development of more effective pain therapies (Khan et al., 2010).

6. Naloxone's Effects on Human Breast Cancer Cells

Research has demonstrated naloxone's impact on human breast cancer cell growth and progression. This suggests a potential role for naloxone in cancer therapy, warranting further exploration in this field (Bimonte et al., 2018).

特性

分子式 |

C40H34N4O8S.C2H4O2 |

|---|---|

分子量 |

790.84 |

IUPAC名 |

1-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid |

InChI |

InChI=1S/C40H34N4O8S.C2H4O2/c1-2-14-44-15-13-38-33-20-3-10-29(47)34(33)51-35(38)28(11-12-39(38,49)32(44)16-20)42-43-37(53)41-21-4-7-25-24(17-21)36(48)52-40(25)26-8-5-22(45)18-30(26)50-31-19-23(46)6-9-27(31)40;1-2(3)4/h2-10,17-19,32,35,45-47,49H,1,11-16H2,(H2,41,43,53);1H3,(H,3,4)/b42-28-;/t32-,35+,38+,39-;/m1./s1 |

SMILES |

CC(=O)O.C=CCN1CCC23C4C(=NNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |

同義語 |

N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)